molecular formula C14H19BrN2O5 B2929350 tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate CAS No. 1707714-76-8

tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate

Cat. No.: B2929350
CAS No.: 1707714-76-8
M. Wt: 375.219
InChI Key: HSNAALPBDQURFA-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate is a carbamate derivative featuring a tert-butyl-protected amine linked via a propyl chain to a 2-bromo-5-nitrophenoxy aromatic moiety. This compound is structurally characterized by:

  • Electron-withdrawing substituents: The nitro (-NO₂) and bromo (-Br) groups on the phenoxy ring create a highly electron-deficient aromatic system.
  • Bulky tert-butyl carbamate: The tert-butyl group introduces steric hindrance, influencing solubility and crystallinity.
  • Propyl linker: A three-carbon chain connects the aromatic and carbamate moieties, balancing flexibility and rigidity.

This compound is likely utilized as an intermediate in pharmaceutical or materials chemistry, where its bromo and nitro groups enable further functionalization (e.g., cross-coupling, reduction) .

Properties

IUPAC Name

tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O5/c1-14(2,3)22-13(18)16-7-4-8-21-12-9-10(17(19)20)5-6-11(12)15/h5-6,9H,4,7-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNAALPBDQURFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=C(C=CC(=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate typically involves multiple steps:

    Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a suitable phenol derivative with a bromoalkane to introduce the bromo-nitrophenoxy group.

    Carbamate Formation: The intermediate product is then reacted with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of new derivatives with different substituents on the phenoxy ring.

    Reduction: Conversion of the nitro group to an amino group.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

tert-Butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial studies, it may disrupt bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate with analogs differing in substituents or chain length:

Compound Name Substituents on Phenoxy Chain Length Key Properties Reactivity
This compound 2-Br, 5-NO₂ Propyl - High electron deficiency <br/> - Bromide as leaving group <br/> - Moderate solubility in polar aprotic solvents - Suzuki coupling (Br) <br/> - Nitro reduction to amine
tert-butyl N-[3-(4-nitrophenoxy)propyl]carbamate 4-NO₂ Propyl - Electron-withdrawing nitro group <br/> - No halogen for coupling - Nitro reduction <br/> - Limited cross-coupling utility
tert-butyl N-[3-(2-chloro-5-nitrophenoxy)propyl]carbamate 2-Cl, 5-NO₂ Propyl - Smaller halogen (Cl vs. Br) <br/> - Lower molecular weight - Less reactive in coupling (Cl vs. Br) <br/> - Similar nitro reactivity
tert-butyl N-[3-(2-bromo-5-aminophenoxy)propyl]carbamate 2-Br, 5-NH₂ Propyl - Electron-donating NH₂ <br/> - Increased basicity - Diazotization <br/> - Bromide coupling retained
tert-butyl N-[2-(2-bromo-5-nitrophenoxy)ethyl]carbamate 2-Br, 5-NO₂ Ethyl - Shorter chain <br/> - Reduced flexibility - Steric hindrance near aromatic ring <br/> - Lower solubility

Key Research Findings

  • Reactivity : The bromo substituent in the target compound enables cross-coupling reactions (e.g., Suzuki, Ullmann), while the nitro group can be reduced to an amine for further derivatization .
  • Electronic Effects : The electron-withdrawing nitro group deactivates the aromatic ring, making electrophilic substitution challenging but stabilizing intermediates in nucleophilic reactions .

Biological Activity

The compound tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate has garnered attention in both synthetic and medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13H18BrN2O3
  • Molecular Weight : 328.20 g/mol
  • IUPAC Name : this compound

The presence of the bromo and nitro substituents on the phenoxy group significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This characteristic makes it a candidate for developing enzyme inhibitors.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially acting against various bacterial strains.
  • Anti-inflammatory Effects : There is emerging evidence that suggests this compound may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have investigated the biological effects of similar carbamate derivatives, providing insights into the potential applications of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that carbamate derivatives could effectively inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. The structure-activity relationship (SAR) analysis indicated that modifications in the phenoxy group significantly affected inhibitory potency .
  • Antimicrobial Evaluation : Another research highlighted the antimicrobial activity of nitro-substituted carbamates against Gram-positive and Gram-negative bacteria. The presence of the nitro group was crucial for enhancing antibacterial efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
tert-butyl N-[3-(4-nitrophenyl)propyl]carbamateStructureEnzyme inhibitor, potential anti-inflammatory
tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamateStructureAntimicrobial properties, enzyme inhibition
tert-butyl N-(3-bromophenyl)carbamateStructureNeuroprotective effects, AChE inhibition

The comparative analysis indicates that while all compounds exhibit some degree of biological activity, the specific substituents play a critical role in determining their efficacy and mechanism of action.

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